Oxmetidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

- H2受容体拮抗薬として、オキメチジンはヒスタミンシグナル伝達を調節する上で重要な役割を果たします。

オキメチジン: , 別名SKF 92994 としても知られる、はH2ヒスタミン受容体拮抗薬 .

準備方法

合成経路: オキメチジンの合成経路は、市販の前駆体から始まるいくつかのステップを伴います。残念ながら、合成経路に関する具体的な詳細は文献では容易には入手できません。

工業生産: オキメチジンの大規模な工業生産方法に関する情報は限られています。それは通常、確立された化学プロセスを使用して合成されます。

化学反応の分析

反応: オキメチジンは、酸化、還元、置換などのさまざまな化学反応を受けることができます。反応の詳細なメカニズムは広く文書化されていません。

一般的な試薬と条件: オキメチジンを含む特定の反応の試薬と条件は、目的の変換によって異なります。研究者は通常、関連する官能基修飾のための標準的な試薬を使用します。

主な生成物: これらの反応中に生成される主な生成物は、特定の反応の種類と条件によって異なります。

科学研究への応用

化学: オキメチジンはH2受容体拮抗薬としての役割を果たし、ヒスタミン介在性経路と受容体相互作用の研究に役立ちます。

生物学: 研究者は、特にヒスタミン関連のプロセスの文脈における細胞シグナル伝達に対するその影響を調査しています。

医学: オキメチジンは、活動性十二指腸潰瘍の治療における可能性について研究されてきました. 潰瘍に対するその作用は、H2受容体遮断作用に関連している可能性があります。

産業: 広く使用されているわけではありませんが、オキメチジンは医薬品および関連産業で応用が見られる可能性があります。

科学的研究の応用

Chemistry: Oxmetidine’s role as an H2 receptor antagonist makes it valuable in studying histamine-mediated pathways and receptor interactions.

Biology: Researchers explore its effects on cellular signaling, especially in the context of histamine-related processes.

Medicine: This compound has been investigated for its potential in treating active duodenal ulcers. Its anti-ulcer properties are likely related to its H2 receptor-blocking activity.

Industry: Although not widely used, this compound may find applications in pharmaceuticals and related industries.

作用機序

ヒスタミン受容体拮抗作用: オキメチジンは、H2ヒスタミン受容体を選択的に遮断し、ヒスタミン介在性反応を阻害します。これにより、胃酸分泌を抑制し、潰瘍の治癒に貢献します。

分子標的と経路: オキメチジンの主な標的は、胃粘膜に発現するH2受容体です。それはヒスタミン結合を妨げ、最終的に酸の生成を減少させます。

類似化合物との比較

独自性: オキメチジンの独自性は、その特異的なH2受容体拮抗作用にあります。他のH2ブロッカーが存在しますが、オキメチジンの独特の化学構造はそれを際立たせています。

類似化合物: 他のH2受容体拮抗薬には、, , およびが含まれます。これらの化合物は同じ治療クラスを共有していますが、化学構造と薬物動態が異なります。

生物活性

Oxmetidine is a novel H2-receptor antagonist that has been studied for its biological activity, particularly in the context of gastric acid secretion and its potential therapeutic applications in gastrointestinal disorders. This article delves into various aspects of this compound's biological activity, including its pharmacological effects, cytotoxicity, and comparative efficacy with other H2-receptor antagonists.

This compound functions primarily as an H2 receptor antagonist, inhibiting the action of histamine on gastric parietal cells, which leads to a decrease in gastric acid secretion. This mechanism is critical for its application in treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).

Pharmacological Studies

Clinical Efficacy

Clinical studies have demonstrated that this compound is effective in reducing intragastric acidity. A study involving 33 healthy subjects showed that a dosage of 400 mg twice daily resulted in a significant reduction in mean hourly intragastric pH by approximately 59% over 24 hours .

Comparative Potency

In terms of potency, this compound has been shown to be approximately four times more potent than cimetidine when administered intravenously, while oral administration revealed comparable efficacy between the two drugs on a weight-for-weight basis. However, on a molar basis, this compound was found to be twice as potent as cimetidine .

Cytotoxicity Studies

Recent in vitro studies have indicated that this compound can induce cytotoxic effects in isolated hepatocytes. The cytotoxicity was found to be dose and time-dependent, with significant effects observed at higher concentrations (P<0.001) . This raises important considerations regarding the safety profile of this compound, particularly with prolonged use.

Case Study: Treatment of Duodenal Ulcers

A clinical trial evaluated the short-term treatment of active duodenal ulcers with this compound. The results indicated that the antiulcer activity was not significantly different from that of cimetidine, with similar healing rates observed by week four .

| Study Parameter | This compound | Cimetidine |

|---|---|---|

| Healing Rate at Week 4 | Similar | Similar |

| Dosage | 400 mg twice daily | 400 mg twice daily |

| Intragastric pH Reduction | 59% | Not specified |

Safety and Side Effects

The safety profile of this compound has been assessed through various studies. While generally well-tolerated, some side effects have been reported, including gastrointestinal disturbances and potential hepatotoxicity at higher doses. Monitoring liver function tests is recommended during treatment to mitigate risks associated with cytotoxicity .

特性

CAS番号 |

72830-39-8 |

|---|---|

分子式 |

C19H21N5O3S |

分子量 |

399.5 g/mol |

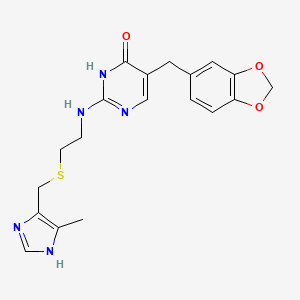

IUPAC名 |

5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1H-pyrimidin-6-one |

InChI |

InChI=1S/C19H21N5O3S/c1-12-15(23-10-22-12)9-28-5-4-20-19-21-8-14(18(25)24-19)6-13-2-3-16-17(7-13)27-11-26-16/h2-3,7-8,10H,4-6,9,11H2,1H3,(H,22,23)(H2,20,21,24,25) |

InChIキー |

YTBDPHYVGACIPC-UHFFFAOYSA-N |

SMILES |

CC1=C(N=CN1)CSCCNC2=NC=C(C(=O)N2)CC3=CC4=C(C=C3)OCO4 |

正規SMILES |

CC1=C(N=CN1)CSCCNC2=NC=C(C(=O)N2)CC3=CC4=C(C=C3)OCO4 |

Key on ui other cas no. |

72830-39-8 |

関連するCAS |

63204-23-9 (di-hydrochloride) |

同義語 |

oxmetidine oxmetidine dihydrochloride SK and F 92994 SK and F-92994 SKF 92994 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。